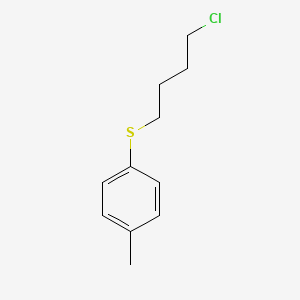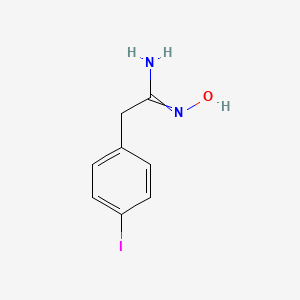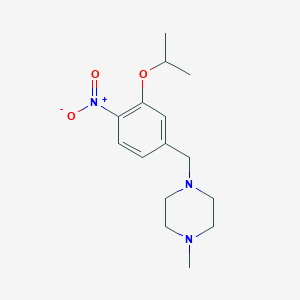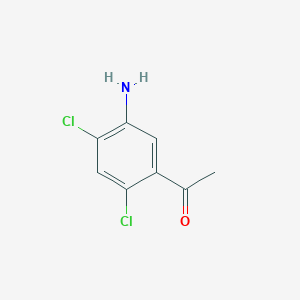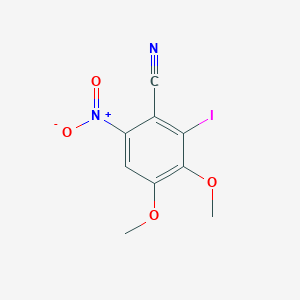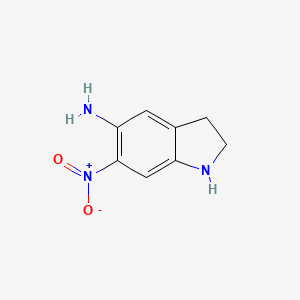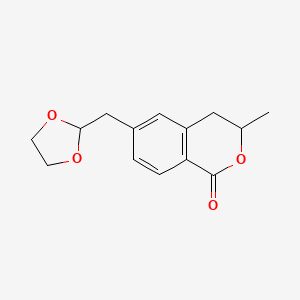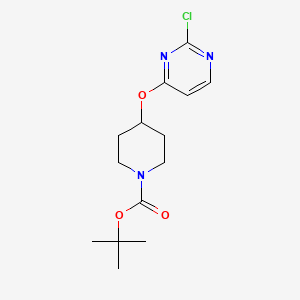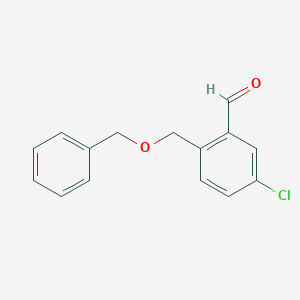
5-chloro-2-(phenylmethoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with a chloromethyl group at the 5-position and a benzyloxy group at the 2-position. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(phenylmethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Benzyloxymethyl-5-chlorobenzoic acid.
Reduction: 2-Benzyloxymethyl-5-chlorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-benzyloxymethyl-5-azidobenzaldehyde.
Scientific Research Applications
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybenzaldehyde: Similar structure but lacks the chloromethyl group.
2-Chlorobenzaldehyde: Lacks the benzyloxy group.
2-Benzyloxyethyl alcohol: Similar benzyloxy group but different functional groups.
Uniqueness
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
5-chloro-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-15-7-6-13(14(8-15)9-17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
OGJXTUREEFGIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


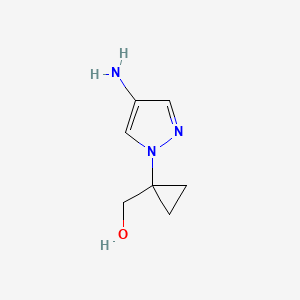
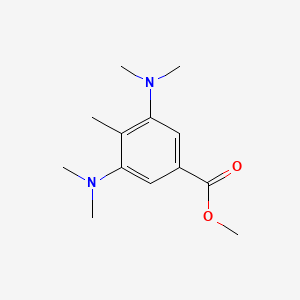
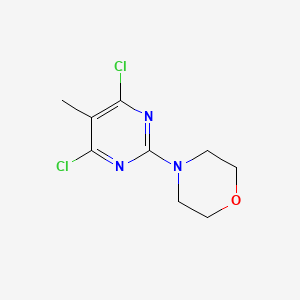
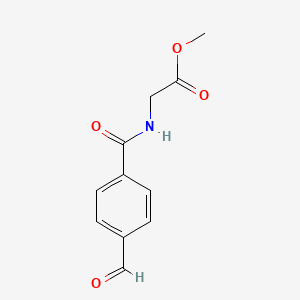
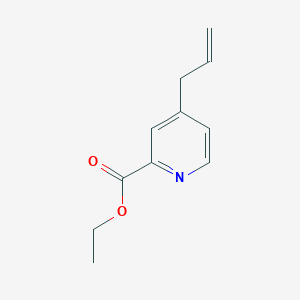
![9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8561487.png)
